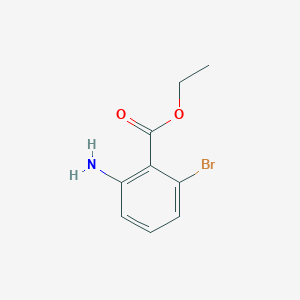

Ethyl 2-amino-6-bromobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-6-bromobenzoate is a chemical compound with the molecular formula C9H10BrNO2 . It is used in laboratory settings and for the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of Ethyl 2-amino-6-bromobenzoate and similar compounds often involves reactions leading to the construction of heterocycles . Cyanoacetohydrazides, which can act as both N- and C-nucleophiles, are commonly used as precursors in these reactions .

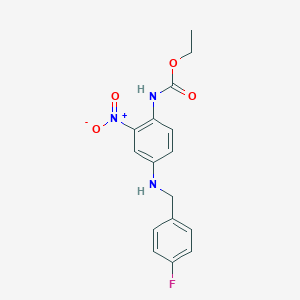

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-bromobenzoate consists of an ethyl ester group attached to a benzene ring, which is further substituted with an amino group and a bromo group . The exact position of these substituents on the benzene ring can vary, leading to different isomers .

Physical And Chemical Properties Analysis

Ethyl 2-amino-6-bromobenzoate is a clear yellow liquid . It has a boiling point of 117 °C/17 mmHg (lit.) and a density of 1.443 g/mL at 25 °C (lit.) . The compound is stored in a sealed container at room temperature .

Safety and Hazards

Ethyl 2-amino-6-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用機序

Mode of Action

The mode of action of Ethyl 2-amino-6-bromobenzoate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures, such as 2-benzamidobenzoic acids, are known fabh inhibitors . FabH is a key enzyme involved in the fatty acid synthesis pathway, and its inhibition can disrupt this pathway .

Result of Action

The molecular and cellular effects of Ethyl 2-amino-6-bromobenzoate’s action are currently unknown due to the lack of specific studies on this compound . If it does indeed act as a fabh inhibitor, it could potentially disrupt the fatty acid synthesis pathway, leading to effects on cellular energy production and other processes dependent on this pathway .

特性

IUPAC Name |

ethyl 2-amino-6-bromobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWLZUKQXXYCQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618272 |

Source

|

| Record name | Ethyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-bromobenzoate | |

CAS RN |

153500-75-5 |

Source

|

| Record name | Ethyl 2-amino-6-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)